Ehretioside B

描述

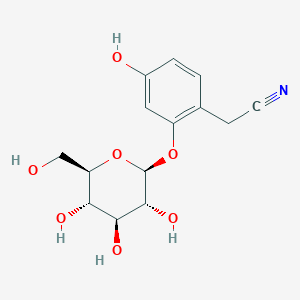

Ehretioside B is a naturally occurring phenolic glucoside compound, primarily isolated from the herbs of Diploclisia glaucescens. It is known for its unique chemical structure, which includes a benzeneacetonitrile moiety linked to a β-D-glucopyranosyl group. The compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ehretioside B involves the glycosylation of 4-hydroxybenzeneacetonitrile with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme to facilitate the formation of the glycosidic bond.

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from natural sources, particularly the herbs of Diploclisia glaucescens. The extraction process involves solvent extraction using solvents like methanol or ethanol, followed by purification using chromatographic techniques such as silica gel, ODS, and Sephadex LH-20.

化学反应分析

Types of Reactions: Ehretioside B undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the glucopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products:

Oxidation: Formation of benzeneacetonitrile derivatives with ketone or aldehyde groups.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of various substituted benzeneacetonitrile derivatives.

科学研究应用

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including antibacterial and antitumor activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用机制

The biological effects of Ehretioside B are primarily attributed to its ability to modulate various molecular targets and pathways. It exerts its effects by:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Antibacterial Activity: Disrupting bacterial cell membranes and inhibiting bacterial growth.

Antitumor Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

相似化合物的比较

Ehretioside B is structurally similar to other phenolic glucosides, such as:

Ehretioside A: Differing in the position and type of substituents on the benzene ring.

Phenylpropanoid Glycosides: Such as verbascoside and acteoside, which have similar glycosylation patterns but different aglycone structures.

Flavonoid Glycosides: Such as quercetin glucosides, which share the glucopyranosyl moiety but have different core structures.

Uniqueness: this compound is unique due to its specific combination of a benzeneacetonitrile moiety and a β-D-glucopyranosyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

Ehretioside B is a naturally occurring phenolic glucoside primarily isolated from Diploclisia glaucescens. It has attracted attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by a benzeneacetonitrile moiety linked to a β-D-glucopyranosyl group. This structure is responsible for its various biological activities. The compound's molecular formula is C₁₆H₁₉NO₇, and it has a molecular weight of 329.33 g/mol.

The biological effects of this compound are attributed to its ability to modulate various molecular targets and pathways:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

- Antibacterial Activity : this compound disrupts bacterial cell membranes and inhibits bacterial growth, showcasing potential as an antimicrobial agent.

- Antitumor Activity : It induces apoptosis and inhibits cell proliferation in cancer cells, indicating its potential use in cancer therapy.

Biological Activities Overview

Case Study: Antioxidant and Anti-inflammatory Effects

In a study investigating the antioxidant properties of this compound, researchers found that it significantly reduced oxidative stress markers in human cell lines. The compound demonstrated a dose-dependent effect on DPPH radical scavenging, with an IC50 value indicating strong antioxidant potential.

Research on Antimicrobial Properties

A series of experiments were conducted to evaluate the antibacterial activity of this compound against various pathogens. The compound was found to exhibit notable inhibitory effects against both gram-positive and gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

This compound shares structural similarities with other phenolic glucosides but exhibits unique biological activities due to its specific chemical structure. For example:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ehretioside A | Similar phenolic structure | Less potent antioxidant activity |

| Verbascoside | Different aglycone structure | Strong anti-inflammatory properties |

| Quercetin Glucosides | Shared glucopyranosyl moiety | Known for strong antioxidant effects |

属性

IUPAC Name |

2-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-14,16-20H,3,6H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSMXONXCJBJIF-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ehretioside B and where has it been found?

A1: this compound is a cyclohexene-acetonitrile glycoside. [, ] It was first identified in plants of the Boraginaceae family. It has now been isolated from Semiaquilegia adoxoides (a plant traditionally used as an anticancer treatment in China) [] and, for the first time, from Glechoma longituba. []

Q2: Why is the discovery of this compound in Semiaquilegia adoxoides significant?

A2: The discovery of this compound and other cyano-containing compounds in Semiaquilegia adoxoides is noteworthy because these compounds are relatively uncommon. [] Finding six cyano-containing compounds, including this compound, in this plant suggests it could be a promising source for further research into this class of natural products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。